molecular formula C13H18BrNO2 B15090032 {1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol

{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol

Katalognummer: B15090032
Molekulargewicht: 300.19 g/mol
InChI-Schlüssel: BVMYYXYIHLJLPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol is a chemical compound with the molecular formula C13H18BrNO2. It is characterized by the presence of a bromophenoxy group attached to an ethyl chain, which is further connected to a pyrrolidinyl methanol moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol typically involves the reaction of 4-bromophenol with 2-chloroethylamine to form 2-(4-bromophenoxy)ethylamine. This intermediate is then reacted with pyrrolidine and formaldehyde under reductive amination conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of {1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol is unique due to its specific combination of a bromophenoxy group and a pyrrolidinyl methanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C13H18BrNO2

Molekulargewicht

300.19 g/mol

IUPAC-Name

[1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol

InChI

InChI=1S/C13H18BrNO2/c14-11-3-5-13(6-4-11)17-9-8-15-7-1-2-12(15)10-16/h3-6,12,16H,1-2,7-10H2

InChI-Schlüssel

BVMYYXYIHLJLPD-UHFFFAOYSA-N

Kanonische SMILES

C1CC(N(C1)CCOC2=CC=C(C=C2)Br)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.